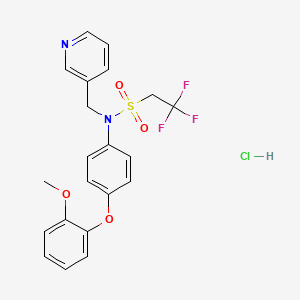

LY487379 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O4S.ClH/c1-29-19-6-2-3-7-20(19)30-18-10-8-17(9-11-18)26(14-16-5-4-12-25-13-16)31(27,28)15-21(22,23)24;/h2-13H,14-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWFRDWTOKLHJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719337 | |

| Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353229-59-1 | |

| Record name | LY-487379 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353229591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-487379 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQP3N7RUC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LY487379 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Positive Allosteric Modulator of the Metabotropic Glutamate (B1630785) Receptor 2 (mGluR2)

LY487379 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, LY487379 binds to a distinct allosteric site on the mGluR2 protein. This binding event does not intrinsically activate the receptor but rather enhances its sensitivity to the endogenous ligand, glutamate. This potentiation of glutamate's natural signaling cascade is the cornerstone of LY487379's pharmacological effects.

The primary consequence of LY487379-mediated mGluR2 potentiation is the enhanced activation of the associated inhibitory G-protein, Gαi/o.[1][2] This, in turn, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By modulating presynaptic mGluR2, which often function as autoreceptors, LY487379 effectively dampens excessive glutamate release, thereby fine-tuning glutamatergic neurotransmission.

Beyond the canonical G-protein signaling, LY487379 has been shown to influence downstream signaling pathways, notably the extracellular signal-regulated kinase (ERK1/2) pathway, which is implicated in neuronal plasticity and cellular responses to external stimuli.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of LY487379

| Parameter | Receptor | Value | Assay | Reference |

| EC50 | human mGluR2 | 1.7 µM | [35S]GTPγS Binding | [3] |

| EC50 | human mGluR3 | >10 µM | [35S]GTPγS Binding | [3] |

Table 2: In Vivo Effects of LY487379 on Neurotransmitter Levels in the Medial Prefrontal Cortex of Rats

| Dose (mg/kg, i.p.) | Neurotransmitter | Maximum % Change from Baseline | Time to Maximum Effect (min) | Reference |

| 3 | Norepinephrine | ~150% | 60 | [4] |

| 10 | Norepinephrine | ~200% | 60 | [4] |

| 30 | Norepinephrine | ~175% | 80 | [4] |

| 10 | Serotonin | ~150% | 80 | [4] |

| 30 | Serotonin | ~200% | 100 | [4] |

| 3, 10, 30 | Dopamine | No significant change | - | [4] |

| 3, 10, 30 | Glutamate | No significant change | - | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by LY487379 and the workflows of pivotal experiments used to characterize its mechanism of action.

References

- 1. An allosteric potentiator of metabotropic glutamate (mGlu) 2 receptors reduces the cocaine-stimulated ERK1/2 phosphorylation in the mouse striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Primary Target of LY487379 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Subject: LY487379 Hydrochloride

This document provides a comprehensive technical overview of this compound, a significant pharmacological tool in neuroscience research. It details the compound's primary molecular target, its mechanism of action, and the experimental methodologies used for its characterization.

Primary Molecular Target Identification

This compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] Unlike orthosteric agonists that directly bind to the glutamate recognition site, LY487379 binds to a distinct, allosteric site on the mGluR2 protein.[2] This binding does not activate the receptor on its own but potentiates the receptor's response to the endogenous ligand, glutamate.[3] The compound is highly selective for the mGluR2 subtype, a key characteristic that makes it a valuable tool for studying the specific functions of this receptor.[1][2]

LY487379 is considered a prototypical mGluR2 PAM and has been instrumental in research exploring the therapeutic potential of modulating the glutamatergic system for conditions like schizophrenia and other neuropsychiatric disorders.[3][4][5]

Quantitative Pharmacological Data

The selectivity and potency of LY487379 as an mGluR2 PAM have been quantified through various in vitro assays. The most cited method involves measuring the potentiation of glutamate-stimulated [³⁵S]GTPγS binding.

| Parameter | Receptor | Value (μM) | Assay Type |

| EC₅₀ | human mGluR2 | 1.7[6][7] | [³⁵S]GTPγS Binding |

| EC₅₀ | human mGluR3 | > 10[6][7] | [³⁵S]GTPγS Binding |

EC₅₀ (Half-maximal effective concentration) represents the concentration of LY487379 required to elicit 50% of the maximal potentiation of the glutamate response.

The data clearly demonstrates the selectivity of LY487379 for mGluR2 over the closely related mGluR3 subtype.

Signaling Pathway Modulation

Metabotropic glutamate receptor 2 is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.[3] Upon activation by glutamate, mGluR2 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[4] As a PAM, LY487379 enhances this glutamate-induced signaling. By binding to an allosteric site within the seven-transmembrane (7TM) domain, it increases the receptor's sensitivity to glutamate.[4] This modulatory action is dependent on the presence of the orthosteric agonist, making the effect of LY487379 neuronal activity-dependent.[4]

Experimental Protocols

The primary method used to characterize the activity of this compound is the [³⁵S]GTPγS binding assay. This functional assay measures the activation of G-proteins coupled to a specific receptor.

-

Membrane Preparation:

-

Cells stably expressing the human mGluR2 (or other mGluR subtypes for selectivity testing) are cultured and harvested.

-

The cells are homogenized in a cold buffer solution (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Assay Procedure:

-

The reaction is set up in microtiter plates. Each well contains:

-

Cell membranes (a specific amount of protein, e.g., 10-20 µg).

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP, at a fixed concentration, e.g., 0.1 nM).

-

GDP (to regulate basal G-protein activity, e.g., 100 µM).

-

A fixed, sub-maximal concentration of the orthosteric agonist, glutamate (e.g., 1 µM).

-

Varying concentrations of this compound to generate a dose-response curve.

-

-

The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.

-

-

Termination and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes while allowing unbound [³⁵S]GTPγS to pass through.

-

The filters are washed with cold buffer to remove non-specific binding.

-

The radioactivity retained on the filters, which is proportional to the amount of G-protein activation, is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve.

-

The EC₅₀ value is calculated from this curve, representing the concentration of LY487379 that produces 50% of the maximal potentiation of the glutamate-stimulated signal.

-

Conclusion

This compound's primary and selective action as a positive allosteric modulator of the mGluR2 receptor is well-established through rigorous pharmacological studies.[1][6] Its ability to enhance endogenous glutamatergic signaling in a subtype-specific manner makes it an invaluable asset for dissecting the physiological and pathophysiological roles of mGluR2 in the central nervous system. The detailed understanding of its mechanism of action provides a solid foundation for its use in preclinical research and for the development of novel therapeutics targeting glutamatergic dysfunction.

References

- 1. LY-487,379 - Wikipedia [en.wikipedia.org]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An allosteric potentiator of metabotropic glutamate (mGlu) 2 receptors reduces the cocaine-stimulated ERK1/2 phosphorylation in the mouse striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of a positive allosteric modulator of group II metabotropic glutamate receptors, LY487379, on cognitive flexibility and impulsive-like responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

LY487379 Hydrochloride: A Technical Guide for Researchers

CAS Number: 353229-59-1

Chemical Structure:

-

IUPAC Name: N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2-trifluoroethylsulfonyl)pyridin-3-ylmethylamine hydrochloride

-

Molecular Formula: C₂₁H₁₉F₃N₂O₄S·HCl

-

Molecular Weight: 488.91 g/mol

Abstract

LY487379 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). As a non-competitive enhancer of the endogenous ligand glutamate, LY487379 has become an invaluable pharmacological tool for elucidating the physiological roles of mGluR2. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways, designed for researchers and professionals in drug development.

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability in the central nervous system. The mGluR2 subtype, a member of Group II mGluRs, is predominantly expressed on presynaptic terminals, where its activation by glutamate leads to the inhibition of neurotransmitter release. This inhibitory function makes mGluR2 a promising therapeutic target for neurological and psychiatric disorders characterized by excessive glutamate transmission.

This compound acts as a PAM at the mGluR2, potentiating the receptor's response to glutamate without intrinsic agonist activity. Its high selectivity for mGluR2 over other mGluR subtypes makes it a precise tool for studying the specific functions of this receptor.

Quantitative Data

The following tables summarize key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Receptor/Assay | Reference |

| EC₅₀ | 1.7 µM | Human mGluR2 ([³⁵S]GTPγS binding) | [1][2] |

| EC₅₀ | >10 µM | Human mGluR3 ([³⁵S]GTPγS binding) | [1][2] |

Table 2: In Vivo Pharmacological Effects in Rodent Models

| Species | Dose (mg/kg, i.p.) | Effect | Model | Reference |

| Rat | 30 | Required significantly fewer trials to criterion | Attentional Set-Shifting Task (ASST) | [1][3] |

| Rat | 30 | Decreased response rate, increased reinforcers | Differential Reinforcement of Low-Rate 72s (DRL72) | [3] |

| Rat | 10-30 | Increased extracellular norepinephrine (B1679862) levels | Microdialysis in medial prefrontal cortex | [1][2] |

| Rat | 10-30 | Dose-dependently increased extracellular serotonin (B10506) levels | Microdialysis in medial prefrontal cortex | [1][2] |

| Mouse | 30 | Blocked cocaine-stimulated ERK1/2 phosphorylation | Striatal tissue analysis | |

| Mouse | 30 | Reduced locomotor responses to cocaine | Locomotor activity monitoring | [4] |

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation and is a standard method to characterize the potency of mGluR2 modulators.[5][6][7][8][9]

Objective: To determine the EC₅₀ of LY487379 in potentiating glutamate-stimulated [³⁵S]GTPγS binding to membranes expressing mGluR2.

Materials:

-

Cell membranes expressing recombinant human mGluR2

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

GTPγS, unlabeled

-

GDP

-

Glutamate

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4

-

Scintillation cocktail

-

96-well filter plates

-

Cell harvester

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice. Homogenize membranes in ice-cold assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay Buffer

-

GDP to a final concentration of 10 µM.

-

A sub-maximal concentration of glutamate (e.g., EC₂₀).

-

Varying concentrations of this compound.

-

For non-specific binding wells, add 10 µM unlabeled GTPγS.

-

Add cell membranes (typically 5-20 µg of protein per well).

-

-

Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Detection: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other readings. Plot the specific binding as a function of the log concentration of LY487379 and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

In Vivo Microdialysis in Rats

This protocol is for measuring extracellular neurotransmitter levels in the medial prefrontal cortex (mPFC) of freely moving rats following administration of LY487379.[10]

Objective: To assess the effect of LY487379 on extracellular levels of norepinephrine and serotonin in the mPFC.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane)

-

Surgical tools

-

This compound

-

Vehicle (e.g., saline or 10% DMSO in saline)

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system with electrochemical detection

-

Automated fraction collector

Procedure:

-

Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the mPFC. Allow the animal to recover for at least 48 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period of at least 1 hour, collect baseline dialysate samples every 20 minutes for at least 1 hour.

-

Drug Administration: Administer this compound (10-30 mg/kg, i.p.) or vehicle.

-

Sample Collection: Continue to collect dialysate samples every 20 minutes for at least 2 hours post-injection.

-

Neurotransmitter Analysis: Analyze the dialysate samples for norepinephrine and serotonin concentrations using an HPLC system with electrochemical detection.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline concentration. Compare the effects of different doses of LY487379 to the vehicle control group using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

Signaling Pathways and Workflows

mGluR2 Signaling Pathway

Activation of the presynaptic mGluR2 by glutamate, potentiated by LY487379, leads to the activation of a Gαi/o protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors, ultimately leading to a reduction in neurotransmitter release.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Effects of a positive allosteric modulator of group II metabotropic glutamate receptors, LY487379, on cognitive flexibility and impulsive-like responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An allosteric potentiator of metabotropic glutamate (mGlu) 2 receptors reduces the cocaine-stimulated ERK1/2 phosphorylation in the mouse striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of LY487379 Hydrochloride

Introduction

This compound is a pioneering compound in the field of neuroscience research, recognized as a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] Its development marked a significant step in the exploration of allosteric modulation as a therapeutic strategy for central nervous system (CNS) disorders. Unlike orthosteric agonists that directly activate the receptor, LY487379 potentiates the receptor's response to the endogenous ligand, glutamate, offering a more nuanced and potentially safer mechanism of action.[3][4] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of LY487379.

Discovery and Synthesis

LY487379, with the chemical name N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2-trifluoroethylsulfonyl)pyrid-3-ylmethylamine, was first reported by researchers at Eli Lilly and Company in 2003.[1][5] The discovery was the result of a medicinal chemistry effort to identify novel, selective potentiators of the mGluR2.[2] The synthesis and structure-activity relationship studies leading to its identification were detailed in the Journal of Medicinal Chemistry, establishing it as a prototypical mGluR2 PAM.[1][6]

Mechanism of Action

LY487379 functions as a positive allosteric modulator, binding to a site on the mGluR2 distinct from the glutamate binding site.[3] This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. The mGluR2 is a G protein-coupled receptor (GPCR) that couples to Gαi/o proteins.[6] Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] By potentiating the effect of endogenous glutamate, LY487379 enhances this downstream signaling cascade, which is thought to modulate excessive glutamatergic neurotransmission.[3][6]

Signaling Pathway of mGluR2 Potentiation by LY487379

Figure 1: mGluR2 signaling pathway modulated by LY487379.

Pharmacological Profile

In Vitro Characterization

The initial pharmacological characterization of LY487379 was performed using in vitro assays to determine its potency and selectivity. These studies were crucial in establishing its profile as a selective mGluR2 PAM.

Table 1: In Vitro Potency and Selectivity of LY487379

| Assay Type | Receptor | Species | EC₅₀ Value | Reference |

| [³⁵S]GTPγS Binding | mGluR2 | Human | 1.7 µM | [2][7] |

| [³⁵S]GTPγS Binding | mGluR3 | Human | > 10 µM | [2][7] |

| [³⁵S]GTPγS Binding | mGluR5 | - | No activity | [2] |

| [³⁵S]GTPγS Binding | mGluR7 | - | No activity | [2] |

In Vivo Studies

Following its in vitro characterization, LY487379 was evaluated in several animal models to assess its effects on behavior and neurochemistry. These studies have provided evidence for its potential therapeutic applications, particularly in schizophrenia and other CNS disorders.[7][8]

Table 2: Summary of Key In Vivo Studies on LY487379

| Animal Model | Dosing | Key Findings | Reference |

| Rat (Attentional Set-Shifting Task) | 30 mg/kg, i.p. | Promoted cognitive flexibility; reduced trials to criterion. | [7][8] |

| Rat (Differential Reinforcement of Low Rate) | 30 mg/kg, i.p. | Decreased response rate, increased reinforcers; facilitated behavioral inhibition. | [8] |

| Rat (Microdialysis in mPFC) | 10-30 mg/kg, i.p. | Dose-dependently increased extracellular norepinephrine (B1679862) and serotonin. | [7][8] |

| Mouse (Cocaine-induced hyperlocomotion) | 30 mg/kg, i.p. | Reduced locomotor responses to cocaine. | [6] |

| Mouse (Chronic Restraint Stress) | Not specified | Reversed effects of chronic stress-induced behavioral and synaptic dysfunction. | [9] |

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay is a functional measure of G protein activation following receptor agonism. It was a key method used to determine the potency of LY487379.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing human mGluR2 or mGluR3 were prepared.

-

Incubation: Membranes were incubated with a fixed concentration of glutamate (to provide a basal level of orthosteric activation), GDP, and the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Compound Addition: Varying concentrations of LY487379 were added to the incubation mixture.

-

Measurement: The amount of [³⁵S]GTPγS bound to the G proteins was quantified using scintillation counting after separating bound from free radioligand via filtration.

-

Data Analysis: The concentration-response curve was plotted to determine the EC₅₀ value, representing the concentration of LY487379 that produces 50% of the maximal potentiation of glutamate-stimulated binding.

In Vivo Microdialysis

This technique was used to measure extracellular neurotransmitter levels in the brains of freely moving rats, providing insight into the neurochemical effects of LY487379.[5]

Methodology:

-

Probe Implantation: A microdialysis probe was surgically implanted into the medial prefrontal cortex (mPFC) of anesthetized rats.

-

Perfusion: After a recovery period, the probe was perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples, containing extracellular fluid from the mPFC, were collected at regular intervals to establish a baseline.

-

Drug Administration: LY487379 was administered via intraperitoneal (i.p.) injection.

-

Analysis: Samples collected post-injection were analyzed using high-performance liquid chromatography (HPLC) to quantify the levels of norepinephrine, serotonin, dopamine, and glutamate.[5][8]

Experimental Workflow for Preclinical Evaluation

Figure 2: General workflow for preclinical drug discovery.

Therapeutic Potential and Future Directions

The discovery of LY487379 and other mGluR2 PAMs has opened new avenues for the treatment of psychiatric and neurological disorders characterized by glutamatergic dysfunction.[3] The primary therapeutic target has been schizophrenia, where mGluR2 activation is thought to normalize the excessive glutamate release associated with the condition.[8] The pro-cognitive effects and ability to modulate cortical neurotransmitters further support this potential.[5][8] Additionally, its activity in models of stress and addiction suggests broader applications.[6][9] LY487379 remains a critical tool for researchers to probe the function of mGluR2 and to validate it as a therapeutic target.[1][6] The development of compounds like LY487379 has paved the way for a new generation of CNS therapeutics with a more refined mechanism of action.

References

- 1. LY-487,379 - Wikipedia [en.wikipedia.org]

- 2. LY 487379 hydrochloride | Glutamate Group II Receptors | Tocris Bioscience [tocris.com]

- 3. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An allosteric potentiator of metabotropic glutamate (mGlu) 2 receptors reduces the cocaine-stimulated ERK1/2 phosphorylation in the mouse striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Effects of a positive allosteric modulator of group II metabotropic glutamate receptors, LY487379, on cognitive flexibility and impulsive-like responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The positive allosteric modulator at mGlu2 receptors, LY487379, reverses the effects of chronic stress-induced behavioral maladaptation and synaptic dysfunction in the adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]

LY487379 Hydrochloride: A Technical Guide to a Selective mGluR2 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of LY487379 hydrochloride, a prototypical and highly selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). Its discovery has been pivotal in understanding the therapeutic potential of selectively modulating glutamatergic neurotransmission for various central nervous system (CNS) disorders.

Introduction and Mechanism of Action

LY487379, chemically known as N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2-trifluoroethylsulfonyl)pyrid-3-ylmethylamine, is a research chemical that has been instrumental in elucidating the subtype-specific roles of mGluR2.[1][2] Group II mGlu receptors, which include mGluR2 and mGluR3, are G-protein coupled receptors (GPCRs) that negatively regulate adenylyl cyclase activity via Gαi/o proteins.[3] They are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit the release of glutamate.[3][4] This mechanism provides a crucial negative feedback loop to prevent excessive glutamatergic signaling.[3]

Unlike orthosteric agonists that directly activate the receptor at the glutamate binding site, LY487379 is a positive allosteric modulator. It binds to a distinct allosteric site within the seven-transmembrane (7TM) domain of the mGluR2.[3] This binding does not activate the receptor on its own but potentiates the receptor's response to the endogenous agonist, glutamate.[1] The modulatory action of LY487379 involves increasing the affinity of glutamate for the receptor and enhancing the coupling of the receptor to its G-protein, thereby amplifying the natural, physiological signal.[3] This subtle modulation is hypothesized to offer an improved therapeutic window and side-effect profile compared to direct-acting agonists.[3]

Quantitative Pharmacological Data

The potency and selectivity of LY487379 have been characterized in various in vitro and in vivo models. The data highlights its high selectivity for mGluR2 over other mGluR subtypes, particularly mGluR3.

Table 1: In Vitro Pharmacological Profile of LY487379

| Parameter | Receptor | Value | Assay | Reference |

|---|---|---|---|---|

| EC50 | human mGluR2 | 1.7 µM | [35S]GTPγS Binding | [5][6] |

| EC50 | human mGluR3 | > 10 µM | [35S]GTPγS Binding | [5][6] |

| Activity | mGluR5, mGluR7 | Devoid of activity | Not Specified | |

Table 2: In Vivo Effects of this compound

| Model/Effect | Species | Dose (i.p.) | Outcome | Reference |

|---|---|---|---|---|

| Cognitive Flexibility | Rat | 30 mg/kg | Fewer trials to criterion in ASST | [5][7] |

| Behavioral Inhibition | Rat | 30 mg/kg | Decreased response rate, increased reinforcers in DRL72 | [7] |

| Locomotor Activity | Mouse | 32 mg/kg | Reduced amphetamine-stimulated hyperlocomotion | [1] |

| Cocaine Response | Mouse | 30 mg/kg | Reduced cocaine-induced locomotor activity | [1] |

| Neurotransmitter Levels | Rat | 10-30 mg/kg | Increased extracellular norepinephrine (B1679862) and serotonin (B10506) in mPFC |[5][7] |

Detailed Experimental Protocols

The characterization of LY487379 relies on specific and robust experimental methodologies. Below are detailed protocols for key assays cited in the literature.

Protocol 1: [35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to mGluR2 upon agonist and PAM binding.

-

Objective: To determine the EC50 of LY487379 for potentiating glutamate-stimulated G-protein activation.

-

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing human mGluR2 or mGluR3.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

[35S]GTPγS (radiolabeled guanosine (B1672433) triphosphate analog).

-

GDP (Guanosine diphosphate).

-

L-Glutamate.

-

This compound dissolved in a suitable vehicle (e.g., DMSO).

-

-

Procedure:

-

Cell membranes (10-20 µg protein) are pre-incubated in assay buffer containing GDP (e.g., 30 µM) for 20-30 minutes on ice.

-

A fixed, sub-maximal concentration of L-glutamate (typically EC10-EC20) is added.

-

Varying concentrations of LY487379 are added to the reaction mixture.

-

The reaction is initiated by the addition of [35S]GTPγS (e.g., 0.1 nM).

-

The mixture is incubated for 60 minutes at 30°C.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

The amount of bound [35S]GTPγS is quantified using liquid scintillation counting.

-

Data are analyzed using non-linear regression to calculate the EC50 value for LY487379.

-

Protocol 2: In Vivo Microdialysis for Neurotransmitter Levels

This technique allows for the measurement of extracellular neurotransmitter concentrations in the brains of freely moving animals.

-

Objective: To assess the impact of LY487379 on neurotransmitter levels in a specific brain region (e.g., medial prefrontal cortex).

-

Procedure:

-

Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted, aimed at the brain region of interest. Animals are allowed to recover for several days.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: this compound (dissolved in vehicle) or vehicle alone is administered via intraperitoneal (i.p.) injection.[1]

-

Post-Injection Collection: Dialysate samples continue to be collected for several hours post-injection.

-

Analysis: The concentrations of neurotransmitters (e.g., norepinephrine, serotonin, dopamine (B1211576), glutamate) in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[7]

-

Data Expression: Results are typically expressed as a percentage change from the pre-injection baseline levels.[8]

-

Preclinical Efficacy and Therapeutic Potential

Preclinical studies have demonstrated the efficacy of LY487379 in various animal models relevant to neuropsychiatric disorders.

-

Schizophrenia: By modulating excessive glutamate release, mGluR2 PAMs are investigated for treating symptoms of schizophrenia.[5] LY487379 has been shown to improve cognitive flexibility in rats, a cognitive domain often impaired in schizophrenia patients.[5][7]

-

Addiction: The glutamatergic system is heavily implicated in drug-seeking behavior. LY487379 can attenuate the behavioral responses to cocaine, including hyperlocomotion, and block cocaine-induced signaling cascades like ERK1/2 phosphorylation in the striatum.[1] This suggests a potential role in reducing the reinforcing effects of stimulants.

-

Stress and Anxiety: Chronic stress can lead to a downregulation of mGluR2, enhancing glutamate overflow.[4] By potentiating the function of the remaining receptors, LY487379 has been shown to reverse the effects of chronic stress-induced behavioral and synaptic dysfunction in animal models.[4]

-

Neurotransmitter Modulation: In vivo microdialysis studies have shown that LY487379 dose-dependently increases extracellular levels of norepinephrine and serotonin in the medial prefrontal cortex, without significantly altering dopamine or glutamate levels at the same doses.[7][8] This complex neurochemical profile may contribute to its procognitive and behavioral effects.

Conclusion

This compound stands as a cornerstone molecule in the study of mGluR2 pharmacology. Its high selectivity as a positive allosteric modulator has provided researchers with a powerful tool to dissect the role of mGluR2 in the CNS and to validate it as a therapeutic target. The preclinical data strongly support the hypothesis that enhancing mGluR2 function can normalize aberrant glutamatergic signaling, with potential benefits in complex neuropsychiatric conditions such as schizophrenia, addiction, and stress-related disorders. The findings from studies involving LY487379 continue to guide the development of a new generation of CNS therapeutics with more refined mechanisms of action.

References

- 1. An allosteric potentiator of metabotropic glutamate (mGlu) 2 receptors reduces the cocaine-stimulated ERK1/2 phosphorylation in the mouse striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LY-487,379 - Wikipedia [en.wikipedia.org]

- 3. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The positive allosteric modulator at mGlu2 receptors, LY487379, reverses the effects of chronic stress-induced behavioral maladaptation and synaptic dysfunction in the adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Effects of a positive allosteric modulator of group II metabotropic glutamate receptors, LY487379, on cognitive flexibility and impulsive-like responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physicochemical Properties of LY487379 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY487379 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][2] As a research tool, it is crucial for investigating the therapeutic potential of mGlu2 modulation in various central nervous system disorders. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its relevant signaling pathway.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₉F₃N₂O₄S·HCl | [3] |

| Molecular Weight | 488.91 g/mol | [3] |

| Solubility | - 100 mM in DMSO- 50 mM in ethanol | [3] |

| pKa (estimated) | 5.9 | [4] |

| cLogP (estimated) | 4.2 | [4] |

| CAS Number | 353229-59-1 | [3] |

Note: The pKa and cLogP values are estimated based on a similar compound from the same chemical series and should be considered as approximate values.

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physicochemical properties of a compound like this compound.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 10°C/minute) to determine an approximate melting range.

-

A second, fresh sample is then heated slowly (1-2°C/minute) starting from a temperature approximately 20°C below the estimated melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent, to a known concentration.

-

Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are used.

-

Procedure:

-

The solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the half-equivalence point of the titration curve, where half of the compound has been neutralized.

-

Determination of logP (Octanol-Water Partition Coefficient)

The logP value represents the lipophilicity of a compound and is a key predictor of its pharmacokinetic properties.

Methodology: Shake-Flask Method

-

System Preparation: A biphasic system of n-octanol and water is prepared and mutually saturated.

-

Procedure:

-

A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

The solution is then added to the other phase in a separatory funnel.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

-

Analysis:

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm of the partition coefficient.

-

Signaling Pathway and Experimental Workflow

mGlu2 Receptor Signaling Pathway

This compound acts as a positive allosteric modulator of the mGlu2 receptor. This means it does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. The mGlu2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.

References

LY487379 Hydrochloride: A Technical Overview of Preclinical Data and Inferred Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available preclinical data for LY487379 hydrochloride and general safety information for the class of mGluR2 positive allosteric modulators (PAMs). There is a significant lack of specific, publicly available safety and toxicity data for this compound. The information presented here should not be considered a complete safety assessment and is intended for research and informational purposes only.

Introduction

This compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). As a PAM, it does not activate the receptor directly but potentiates the effect of the endogenous ligand, glutamate. mGluR2s are predominantly located on presynaptic terminals and function as autoreceptors to inhibit glutamate release. This mechanism has made mGluR2 an attractive target for therapeutic intervention in disorders characterized by excessive glutamatergic neurotransmission, such as schizophrenia and anxiety. While LY487379 was a pioneering tool compound for studying mGluR2 modulation, its development was reportedly hampered by suboptimal pharmacokinetic properties, which may explain the limited availability of comprehensive safety data.

Preclinical Pharmacology

The majority of available data on this compound pertains to its pharmacological effects in preclinical models. These studies have been instrumental in validating the therapeutic potential of mGluR2 PAMs.

In Vitro Activity

| Parameter | Value | Receptor(s) | Reference |

| EC50 | 1.7 µM | human mGluR2 | [1] |

| EC50 | >10 µM | mGluR3 | [1] |

In Vivo Studies in Rodent Models

| Animal Model | Dosing | Key Findings | Reference(s) |

| Rat model of cognitive flexibility (Attentional Set-Shifting Task) | 30 mg/kg, i.p. | Required significantly fewer trials to criterion during the extradimensional shift phase. | [2] |

| Rat model of impulsive-like responding (Differential Reinforcement of Low-Rate 72s) | 30 mg/kg, i.p. | Decreased response rate and increased the number of reinforcers obtained. | [2] |

| Rat in vivo microdialysis in medial prefrontal cortex | 10-30 mg/kg, i.p. | Dose-dependently increased extracellular levels of norepinephrine (B1679862) and serotonin. | [2] |

| Mouse model of cocaine-induced hyperlocomotion | 30 mg/kg, i.p. | Reduced locomotor responses to cocaine. | [N/A] |

| Mouse model of chronic stress | Not specified | Reversed the effects of chronic stress-induced behavioral maladaptation and synaptic dysfunction. | [3] |

Inferred Safety and Toxicity Profile

Direct and comprehensive safety and toxicity data for this compound are not publicly available. However, insights into the potential safety profile can be inferred from studies on other mGluR2 PAMs that have progressed to clinical trials.

Clinical trials with mGluR2 PAMs like pomaglumetad and AZD8529 have generally demonstrated a good safety and tolerability profile.[4] In a study with AZD8529, a compound of the same class, mild adverse events in healthy volunteers included headache and gastrointestinal upsets. In patients with schizophrenia, the most common adverse events were headache, schizophrenia, and dyspepsia.[5]

Preclinical toxicology studies of up to 3 months with AZD8529 revealed some findings at high doses, including reversible effects on the testis in rats and dogs, and cataracts in rats.[5] These findings highlight potential areas for safety monitoring for compounds in this class.

It is important to note that the absence of public data does not equate to an absence of adverse effects. The limited development of LY487379 may be due to a variety of factors, including but not limited to safety and toxicity concerns, or poor pharmacokinetic properties such as low bioavailability and short duration of action.[1]

Experimental Protocols

In Vivo Microdialysis in Rats

Detailed experimental protocols for in vivo microdialysis are crucial for the reproducibility of findings. The following is a generalized workflow based on common practices in the field.

Figure 1: Generalized workflow for in vivo microdialysis experiments in rats.

Signaling Pathways

This compound, as an mGluR2 PAM, modulates a key inhibitory signaling pathway in the central nervous system.

Figure 2: Signaling pathway of mGluR2 modulation by this compound.

Conclusion

This compound has been a valuable pharmacological tool for elucidating the role of mGluR2 in various CNS functions and pathologies. While its own clinical development appears to have been limited, the preclinical data generated with this compound have supported the continued investigation of mGluR2 PAMs as potential therapeutics. The general safety profile of the mGluR2 PAM class in clinical trials appears favorable, though specific safety and toxicity data for this compound remain largely unavailable in the public domain. Researchers and drug developers should consider this lack of specific data a significant information gap when evaluating this compound. Further studies would be necessary to fully characterize its safety profile.

References

- 1. Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptors in Schizophrenia Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of a positive allosteric modulator of group II metabotropic glutamate receptors, LY487379, on cognitive flexibility and impulsive-like responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The positive allosteric modulator at mGlu2 receptors, LY487379, reverses the effects of chronic stress-induced behavioral maladaptation and synaptic dysfunction in the adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AZD8529 [openinnovation.astrazeneca.com]

Potential Therapeutic Applications of LY487379 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY487379 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). As a member of the Group II mGluRs, mGluR2 is a Gi/o-coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission. Its activation generally leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. By binding to an allosteric site on the mGluR2, this compound enhances the receptor's response to the endogenous agonist, glutamate. This mechanism of action has positioned LY487379 as a valuable research tool and a potential therapeutic agent for a range of neuropsychiatric disorders, including schizophrenia and substance use disorders. This technical guide provides an in-depth overview of the pharmacological properties, preclinical efficacy, and experimental protocols associated with this compound.

Core Mechanism of Action

This compound functions as a selective mGluR2 PAM, meaning it has no intrinsic agonist activity but potentiates the effect of glutamate.[1] This potentiation leads to a greater inhibition of presynaptic glutamate release, thereby dampening excessive glutamatergic signaling, a pathological hallmark of several CNS disorders.

In Vitro Pharmacology

The primary in vitro measure of LY487379's activity is its ability to potentiate glutamate-stimulated [³⁵S]GTPγS binding to cell membranes expressing mGluR2.

| Parameter | Value | Receptor | Reference |

| EC₅₀ | 1.7 µM | human mGluR2 | [2] |

| EC₅₀ | >10 µM | human mGluR3 | [2] |

Potential Therapeutic Applications

Preclinical studies have highlighted the potential of this compound in treating cognitive deficits associated with schizophrenia and in mitigating the rewarding effects of psychostimulants.

Schizophrenia

Cognitive impairment is a core feature of schizophrenia that is poorly addressed by current medications. LY487379 has been shown to improve cognitive flexibility and behavioral inhibition in rodent models.

In the ASST, a test of cognitive flexibility, rats treated with LY487379 (30 mg/kg) required significantly fewer trials to reach the criterion during the extra-dimensional (ED) shift phase, indicating enhanced cognitive flexibility.[3]

| Treatment | Trials to Criterion (ED Shift) | Reference |

| Vehicle | ~18 | [3] |

| LY487379 (30 mg/kg) | ~12 | [3] |

Under a DRL 72-second schedule, which assesses impulsive-like responding, LY487379 (30 mg/kg) decreased the response rate and increased the number of reinforcers earned, suggesting improved behavioral inhibition.[3]

Substance Use Disorders

LY487379 has demonstrated efficacy in animal models of cocaine addiction by attenuating the locomotor-activating and reinforcing effects of the psychostimulant.

Pretreatment with LY487379 (30 mg/kg, i.p.) significantly reduced the hyperlocomotion induced by cocaine (30 mg/kg, i.p.) in mice.[1]

LY487379 blocked the cocaine-induced phosphorylation of ERK1/2, a key downstream signaling molecule, in the striatum of mice, suggesting a neurochemical mechanism for its behavioral effects.[1]

In Vivo Pharmacodynamics

In vivo microdialysis studies in rats have revealed that LY487379 modulates the extracellular levels of key neurotransmitters in the medial prefrontal cortex (mPFC).

| Neurotransmitter | Dose of LY487379 (mg/kg, i.p.) | Peak Effect (% of Baseline) | Reference |

| Norepinephrine | 10 | ~180% | [4] |

| Norepinephrine | 30 | ~250% | [4] |

| Serotonin | 10 | ~200% | [4] |

| Serotonin | 30 | ~250% | [4] |

| Dopamine | 3-30 | No significant change | [4] |

| Glutamate | 3-30 | No significant change | [4] |

Signaling Pathways and Experimental Workflows

mGluR2 Signaling Pathway

Experimental Workflow: [³⁵S]GTPγS Binding Assay

Detailed Experimental Protocols

[³⁵S]GTPγS Binding Assay

This protocol is a representative method for assessing the potency of this compound at mGluR2.[5][6]

-

Membrane Preparation:

-

Culture cells stably expressing human mGluR2.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, combine the following in order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4).

-

GDP to a final concentration of 10 µM.

-

Varying concentrations of this compound.

-

Glutamate at a concentration that produces a submaximal response (e.g., EC₂₀).

-

Cell membranes (5-20 µg of protein per well).

-

-

Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Quantify the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the specific binding against the logarithm of the LY487379 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Attentional Set-Shifting Task (ASST) in Rats

This protocol is adapted from Nikiforuk et al., 2010.[3]

-

Apparatus:

-

A test box with a starting compartment and a choice compartment containing two digging pots.

-

-

Habituation and Training:

-

Rats are food-restricted to 85-90% of their free-feeding body weight.

-

Habituate rats to the testing apparatus and to digging in the pots for a food reward.

-

Train rats on a series of simple discriminations (e.g., digging medium or odor).

-

-

Testing Procedure:

-

The task consists of a series of discrimination problems presented in a fixed order:

-

Simple Discrimination (SD)

-

Compound Discrimination (CD)

-

Intra-Dimensional Shift (IDS)

-

Extra-Dimensional Shift (EDS)

-

Reversal learning phases

-

-

This compound or vehicle is administered intraperitoneally 30 minutes before the start of the EDS phase.

-

The primary measure is the number of trials required to reach a criterion of six consecutive correct choices for each phase.

-

Differential Reinforcement of Low-Rate (DRL) Schedule in Rats

This protocol is based on the methodology described by Nikiforuk et al., 2010.[3]

-

Apparatus:

-

Standard operant conditioning chambers equipped with a response lever and a food pellet dispenser.

-

-

Training:

-

Rats are trained to press a lever for a food reward on a continuous reinforcement schedule.

-

The schedule is then gradually shifted to a DRL schedule, where a lever press is only reinforced if it occurs after a specified time has elapsed since the previous response. For this study, a DRL of 72 seconds was used.

-

-

Testing:

-

This compound (30 mg/kg) or vehicle is administered intraperitoneally before the test session.

-

The session lasts for a fixed duration (e.g., 60 minutes).

-

The primary measures are the total number of responses (a measure of activity) and the number of reinforcements earned (a measure of inhibitory control).

-

Conclusion

This compound is a selective mGluR2 PAM with demonstrated preclinical efficacy in models of cognitive impairment and substance abuse. Its mechanism of action, involving the potentiation of endogenous glutamate signaling at mGluR2, offers a targeted approach to normalizing glutamate dysregulation. The experimental protocols detailed herein provide a framework for the continued investigation of LY487379 and other mGluR2 modulators. Further research is warranted to fully elucidate the therapeutic potential of this compound in clinical populations.

References

- 1. An allosteric potentiator of metabotropic glutamate (mGlu) 2 receptors reduces the cocaine-stimulated ERK1/2 phosphorylation in the mouse striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of a positive allosteric modulator of group II metabotropic glutamate receptors, LY487379, on cognitive flexibility and impulsive-like responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Effects of LY487379 Hydrochloride on Glutamatergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of LY487379 hydrochloride, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). We delve into its core mechanism of action on glutamatergic neurotransmission, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to this compound

This compound is a research chemical that has garnered significant attention for its selective potentiation of the mGlu2 receptor.[1] Unlike orthosteric agonists that directly activate the receptor, LY487379 binds to an allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate.[2] This modulatory action offers a more nuanced approach to regulating glutamatergic activity, with potential therapeutic implications for conditions characterized by glutamate dysregulation, such as schizophrenia.[3][4][5][6]

The mGlu2 receptor is a G-protein coupled receptor (GPCR) belonging to Group II, which is negatively coupled to adenylyl cyclase through a Gi/o protein.[7][8][9] Predominantly located on presynaptic terminals, its activation leads to a reduction in glutamate release, thereby functioning as an autoreceptor that provides negative feedback to the glutamatergic synapse.[10]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity.

Table 1: Receptor Potency

| Receptor | Assay Type | Parameter | Value | Reference(s) |

| Human mGlu2 | [³⁵S]GTPγS Binding | EC₅₀ | 1.7 µM | [7] |

| Human mGlu3 | [³⁵S]GTPγS Binding | EC₅₀ | > 10 µM | [7] |

Table 2: In Vivo Effects on Neurotransmitter Levels in the Medial Prefrontal Cortex (Rat)

| Neurotransmitter | Dosage of LY487379 | Effect | Reference(s) |

| Norepinephrine | 10-30 mg/kg (i.p.) | Significant Increase | [7] |

| Serotonin | 10-30 mg/kg (i.p.) | Dose-dependent Increase | [7] |

Core Signaling Pathway

The primary mechanism of action of LY487379 is the positive allosteric modulation of the mGlu2 receptor, which is coupled to a Gi/o G-protein. The binding of glutamate to the receptor, potentiated by LY487379, initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8][9]

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay measures the functional activation of G-protein coupled receptors.[11][12][13] The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.[11][12][13]

Methodology:

-

Membrane Preparation: Cell membranes expressing the mGlu2 receptor are prepared from cultured cells or brain tissue.

-

Assay Buffer: A buffer containing GDP is used to ensure G-proteins are in an inactive state.

-

Reaction Mixture: The reaction includes the cell membranes, a sub-maximal concentration of glutamate, varying concentrations of LY487379, and [³⁵S]GTPγS.

-

Incubation: The mixture is incubated to allow for receptor activation and [³⁵S]GTPγS binding.

-

Termination and Filtration: The reaction is stopped by rapid filtration through a filter mat, which traps the membranes bound with the radioligand.

-

Quantification: The radioactivity on the filter mat is measured using a scintillation counter. The EC₅₀ value is determined by plotting the specific binding against the log concentration of LY487379.

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brain of a living animal.[1][2][14][15]

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., medial prefrontal cortex) of an anesthetized rat.[2]

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[2]

-

Sample Collection: Small molecules from the extracellular fluid, including neurotransmitters, diffuse across the probe's semi-permeable membrane into the aCSF, which is then collected as dialysate.[2][14]

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally).

-

Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) to quantify the concentrations of various neurotransmitters.[2][15]

Whole-Cell Patch-Clamp Electrophysiology

This electrophysiological technique allows for the recording of ionic currents from individual neurons, providing insights into synaptic transmission and neuronal excitability.[16][17][18]

Methodology:

-

Slice Preparation: Acute brain slices containing the region of interest (e.g., hippocampus) are prepared.[16]

-

Recording Chamber: The slice is placed in a recording chamber and continuously perfused with aCSF.

-

Pipette Positioning: A glass micropipette filled with an intracellular solution is positioned onto the membrane of a target neuron.

-

Seal Formation: A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The membrane patch is ruptured to gain electrical access to the cell's interior.

-

Data Acquisition: Synaptic currents or membrane potentials are recorded in response to electrical stimulation or spontaneous activity.

-

Drug Application: LY487379 is bath-applied to the slice to observe its effects on synaptic transmission.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of the mGlu2 receptor in modulating glutamatergic neurotransmission. Its selective positive allosteric modulatory action provides a subtle yet powerful means of dampening excessive glutamate release. The experimental protocols and data presented in this guide offer a framework for the continued exploration of LY487379 and similar compounds in preclinical research, with the ultimate goal of developing novel therapeutic strategies for neurological and psychiatric disorders.

References

- 1. In vivo microdialysis and gas-chromatography/mass-spectrometry for 13C-enrichment measurement of extracellular glutamate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]

- 3. Group II metabotropic glutamate receptor agonists and positive allosteric modulators as novel treatments for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Preclinical pharmacology of mGlu2/3 receptor agonists: novel agents for schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 8. Gi/o-Coupled Receptors Compete for Signaling to Adenylyl Cyclase in SH-SY5Y Cells and Reduce Opioid-Mediated cAMP Overshoot - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gi/o-coupled receptors compete for signaling to adenylyl cyclase in SH-SY5Y cells and reduce opioid-mediated cAMP overshoot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The positive allosteric modulator at mGlu2 receptors, LY487379, reverses the effects of chronic stress-induced behavioral maladaptation and synaptic dysfunction in the adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 12. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dopaminergic modulation of glutamate release in striatum as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. re-place.be [re-place.be]

- 18. researchgate.net [researchgate.net]

The Role of LY487379 Hydrochloride in Modulating Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY487379 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). As a member of the Group II mGluRs, mGluR2 plays a crucial role in regulating synaptic transmission and plasticity, primarily through its presynaptic localization and inhibitory coupling to adenylyl cyclase. This technical guide provides an in-depth overview of the core mechanisms by which LY487379 modulates synaptic function, with a focus on its implications for synaptic plasticity. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to this compound

LY487379 is a research chemical that acts as a positive allosteric modulator, selectively targeting the mGluR2 subtype.[1] Unlike orthosteric agonists that directly activate the receptor, PAMs like LY487379 bind to a distinct allosteric site, potentiating the receptor's response to the endogenous ligand, glutamate. This modulatory action offers a more nuanced approach to receptor activation, preserving the temporal and spatial dynamics of natural glutamatergic transmission. The hydrochloride salt form enhances its solubility for experimental use.

Mechanism of Action

The primary mechanism of action of LY487379 is the enhancement of glutamate-mediated activation of mGluR2. These receptors are G-protein coupled receptors (GPCRs) linked to the Gαi/o subunit. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP can influence a variety of downstream signaling cascades, ultimately modulating neurotransmitter release and synaptic plasticity.

Quantitative Data

The following tables summarize the key quantitative data regarding the pharmacological profile of LY487379 and its effects on neuronal function.

Table 1: Pharmacological Profile of LY487379

| Parameter | Value | Receptor/System | Reference |

| EC50 | 1.7 µM | Human mGluR2 | [3] |

| EC50 | >10 µM | Human mGluR3 | [3] |

Table 2: Effects of LY487379 on Neurotransmitter Levels (in vivo microdialysis in rat medial prefrontal cortex)

| Neurotransmitter | Dose of LY487379 (mg/kg, i.p.) | % Change from Baseline (approx.) | Reference |

| Norepinephrine | 10-30 | Increased (bell-shaped dose-response) | [4] |

| Serotonin | 10 | ~150% | [5] |

| Serotonin | 30 | ~200% | [5] |

| Dopamine | 3, 10, 30 | No significant change | [5] |

| Glutamate | 3, 10, 30 | No significant change | [5] |

Table 3: Electrophysiological Effects of LY487379 in a Chronic Stress Model (30 µM in hippocampal slices)

| Parameter | Effect of Chronic Stress | Effect of LY487379 on Stressed Tissue | Reference |

| sEPSC Frequency | Increased | Reversed to control levels | [6][7] |

| Paired-Pulse Ratio (PPR) | Reduced | Restored to control levels | [6][7] |

Signaling Pathways

The activation of mGluR2 by glutamate, potentiated by LY487379, initiates a signaling cascade that plays a significant role in modulating synaptic plasticity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of LY487379's effects on synaptic function.

In Vitro Electrophysiology: Hippocampal Slice Recording

This protocol is adapted from a study investigating the effects of LY487379 on synaptic transmission in a chronic stress model.[6][7]

Objective: To measure spontaneous excitatory postsynaptic currents (sEPSCs) and paired-pulse ratio (PPR) in hippocampal neurons.

Experimental Workflow:

References

- 1. Long-Term Depression at the Mossy Fiber–Deep Cerebellar Nucleus Synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An allosteric potentiator of metabotropic glutamate (mGlu) 2 receptors reduces the cocaine-stimulated ERK1/2 phosphorylation in the mouse striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of a positive allosteric modulator of group II metabotropic glutamate receptors, LY487379, on cognitive flexibility and impulsive-like responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

Preclinical Profile of LY487379 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for LY487379 hydrochloride, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The information presented herein is intended to support research and development efforts in neuropsychiatric and neurological disorders.

Core Compound Information

This compound is a prototypical and selective mGluR2 PAM used extensively in preclinical research.[1][2] It does not possess intrinsic agonist activity but potentiates the receptor's response to the endogenous ligand, glutamate.[2] This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in the pathophysiology of several central nervous system (CNS) disorders.[3][4][5]

Chemical Name: N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2-trifluoroethylsulfonyl)pyrid-3-ylmethylamine hydrochloride.[1][6]

Mechanism of Action

LY487379 functions by binding to an allosteric site on the mGluR2 receptor, distinct from the orthosteric site where glutamate binds. This binding event induces a conformational change in the receptor that enhances its affinity and/or efficacy for glutamate.[3] The mGluR2 receptor is a G-protein coupled receptor (GPCR) predominantly linked to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. Presynaptically, mGluR2 activation acts as an autoreceptor to inhibit the release of glutamate, thereby providing a negative feedback mechanism to dampen excessive glutamatergic signaling.[4] By potentiating this natural mechanism, LY487379 helps to constrain excessive glutamate release in a frequency-dependent manner, making it a promising therapeutic strategy.[2][7]

Preclinical In Vitro and In Vivo Findings

LY487379 has been evaluated in a range of preclinical models, demonstrating potential therapeutic utility in schizophrenia, addiction, and stress-related disorders.

In Vitro Profile

The primary in vitro activity of LY487379 is its potentiation of glutamate's effect at the mGluR2 receptor. It shows high selectivity for mGluR2 over the closely related mGluR3 receptor.[8][9]

Schizophrenia Models

Glutamatergic dysfunction is a key hypothesis in the pathophysiology of schizophrenia.[4][5] LY487379 has shown efficacy in animal models relevant to the positive, negative, and cognitive symptoms of the disorder.

-

Psychostimulant-Induced Hyperlocomotion: LY487379 produces dose-dependent reductions in hyperlocomotor activity induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) and amphetamine (AMPH).[10]

-

Cognitive Flexibility: In the attentional set-shifting task (ASST) in rats, a 30 mg/kg dose of LY487379 resulted in significantly fewer trials needed to reach the criterion during the extradimensional (ED) shift phase, indicating an improvement in cognitive flexibility.[7][9]

-

Impulsive-like Responding: Under a differential reinforcement of low-rate 72-second (DRL72) schedule, LY487379 (30 mg/kg) decreased the response rate and increased the number of reinforcers obtained, suggesting a reduction in impulsive behavior.[7]

-

Sensorimotor Gating: The compound reversed amphetamine-induced deficits in prepulse inhibition (PPI) of the acoustic startle reflex, a measure of sensorimotor gating that is deficient in schizophrenia patients.[10]

Addiction Models

By modulating the glutamatergic system, particularly in the mesocorticolimbic pathways, LY487379 can attenuate the rewarding and reinforcing effects of drugs of abuse.[2][11]

-